(1-Benzyl-3-bromopiperidin-4-yl)methanol
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Overview
Description
(1-Benzyl-3-bromopiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a bromine atom, and a hydroxymethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-bromopiperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-3-bromopiperidin-4-yl)methanol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Benzyl-3-bromopiperidin-4-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Benzyl-3-bromopiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-4-fluoropiperidin-3-yl)methanol: This compound has a fluorine atom instead of a bromine atom and exhibits different chemical and biological properties.
(1-Benzyl-4-chloropiperidin-3-yl)methanol: This compound has a chlorine atom instead of a bromine atom and may have different reactivity and applications.
Uniqueness
(1-Benzyl-3-bromopiperidin-4-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18BrNO |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
(1-benzyl-3-bromopiperidin-4-yl)methanol |
InChI |
InChI=1S/C13H18BrNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
OOMDIAKQBBBPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1CO)Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
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